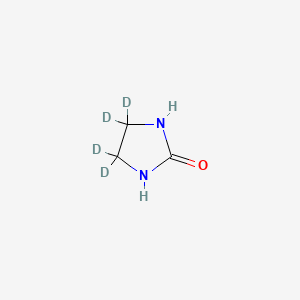

Ethyleneurea-d4

Description

BenchChem offers high-quality Ethyleneurea-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyleneurea-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5-tetradeuterioimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMHXTCMCPHKLN-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(NC(=O)N1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661959 | |

| Record name | (4,4,5,5-~2~H_4_)Imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62740-68-5 | |

| Record name | (4,4,5,5-~2~H_4_)Imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62740-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyleneurea-d4: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyleneurea-d4 (2-Imidazolidinone-4,4,5,5-d4), a deuterated isotopologue of Ethyleneurea. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the molecule's behavior, synthesis, and application, grounded in established scientific principles.

Introduction: The Significance of Deuteration in a Versatile Scaffold

Ethyleneurea itself is a versatile five-membered heterocyclic compound, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its utility stems from the reactive yet stable cyclic urea structure. The introduction of deuterium at the 4 and 5 positions to create Ethyleneurea-d4 offers researchers a powerful tool for a variety of applications, most notably in mechanistic studies and as an internal standard in quantitative analysis.

The substitution of protium with deuterium can subtly alter the physicochemical properties of a molecule due to the kinetic isotope effect. This effect can influence reaction rates and metabolic pathways, making deuterated compounds invaluable for elucidating reaction mechanisms and understanding drug metabolism. Furthermore, the distinct mass of Ethyleneurea-d4 makes it an excellent internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Chemical Structure and Physicochemical Properties

The core of Ethyleneurea-d4 is a five-membered imidazolidin-2-one ring. The key feature is the presence of four deuterium atoms on the ethylene backbone.

} }

Figure 1: Chemical Structure of Ethyleneurea-d4

Physicochemical Data

A summary of the key physicochemical properties of Ethyleneurea-d4 and its non-deuterated analog, Ethyleneurea, is presented below for comparison.

| Property | Ethyleneurea-d4 | Ethyleneurea | Reference(s) |

| CAS Number | 62740-68-5 | 120-93-4 | [3][4] |

| Molecular Formula | C₃H₂D₄N₂O | C₃H₆N₂O | [3][4] |

| Molecular Weight | 90.12 g/mol | 86.09 g/mol | [3][4] |

| Appearance | White Solid | Colorless to light yellow, odorless powder | [4][5] |

| Melting Point | Not explicitly available for d4. Expected to be similar to Ethyleneurea. | 130-133 °C | [5][6] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Highly soluble in water (950 g/L), soluble in hot alcohol, difficultly soluble in ether. | [1][4][5] |

| Purity | Typically ≥95% | ≥96% | [7] |

| Storage Temperature | 2-8°C | Room Temperature, in a cool, dry, well-ventilated area. | [5][7] |

Spectroscopic Profile: A Guide to Identification and Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of Ethyleneurea-d4. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the deuterium substitution at the 4 and 5 positions, the proton NMR spectrum of Ethyleneurea-d4 is significantly simplified compared to its non-deuterated counterpart. The spectrum is expected to show a singlet for the two N-H protons. The exact chemical shift will be dependent on the solvent, concentration, and temperature.[8][9] In a non-protic solvent like DMSO-d₆, this peak would likely appear in the region of 6-8 ppm and would be exchangeable with D₂O. The absence of signals corresponding to the ethylene protons (typically around 3.3 ppm in Ethyleneurea) is a key indicator of successful deuteration.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show two signals. One for the carbonyl carbon (C=O) and another for the two equivalent deuterated carbons (-CD₂-). The carbonyl carbon signal is anticipated in the downfield region, typically around 160-170 ppm. The signal for the deuterated carbons will appear in the aliphatic region, and due to the C-D coupling, it will likely be a multiplet. The chemical shift will be slightly different from the corresponding carbons in Ethyleneurea due to the isotopic effect.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions for Ethyleneurea-d4 include:

-

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bonds.

-

C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in a cyclic urea.[10]

-

C-D Stretching: The C-D stretching vibrations are expected to appear in the region of 2100-2250 cm⁻¹, which is a lower frequency compared to the C-H stretching vibrations (typically 2850-3000 cm⁻¹) of the non-deuterated compound. This shift is a direct consequence of the heavier mass of deuterium.

-

N-H Bending: A band in the region of 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of Ethyleneurea-d4.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 90, corresponding to the molecular weight of Ethyleneurea-d4. The presence of a small M+1 peak due to the natural abundance of ¹³C and ¹⁵N should also be observed.

-

Fragmentation Pattern: The fragmentation pattern of cyclic ureas under EI conditions can be complex.[11][12][13] Common fragmentation pathways may involve the loss of small neutral molecules such as CO, HNCO, or ethylene. For Ethyleneurea-d4, the fragmentation will involve deuterated fragments, and analyzing the masses of these fragments can provide further structural confirmation. For instance, the loss of a deuterated ethylene radical (•CD₂-CD₂•) could be a possible fragmentation pathway.

Synthesis of Ethyleneurea-d4: A Conceptual Workflow

To synthesize Ethyleneurea-d4, one would start with a deuterated precursor. A plausible synthetic workflow is outlined below:

"Start" [label="Ethylenediamine-d4"]; "Reagent" [label="Urea or\nDimethyl Carbonate", shape=ellipse, fillcolor="#FFFFFF"]; "Reaction" [label="Reaction in a suitable\nsolvent (e.g., Toluene)\nwith heating.", fillcolor="#E8F0FE"]; "Intermediate" [label="Crude Ethyleneurea-d4\n in reaction mixture"]; "Purification" [label="Purification:\n- Filtration\n- Recrystallization\n- Column Chromatography", fillcolor="#E6F4EA"]; "Product" [label="Pure Ethyleneurea-d4", shape=cds, fillcolor="#FBBC05"]; "Analysis" [label="Characterization:\n- NMR\n- MS\n- IR\n- Melting Point", shape=note, fillcolor="#FFFFFF"];

"Start" -> "Reaction"; "Reagent" -> "Reaction"; "Reaction" -> "Intermediate"; "Intermediate" -> "Purification"; "Purification" -> "Product"; "Product" -> "Analysis"; }

Figure 2: Conceptual Synthesis Workflow for Ethyleneurea-d4

Step-by-Step Methodological Considerations:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, Ethylenediamine-d4 would be dissolved in a suitable high-boiling inert solvent such as toluene.

-

Reagent Addition: An equimolar or slight excess of the carbonyl source (e.g., urea or dimethyl carbonate) is added to the solution. If using dimethyl carbonate, a base catalyst like sodium methoxide might be employed.[15]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution (e.g., ammonia if urea is used).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is a critical step to achieve the desired purity for research applications.

-

Filtration: If the product precipitates upon cooling, it can be collected by filtration.

-

Recrystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying solid organic compounds.

-

Column Chromatography: For achieving very high purity, silica gel column chromatography may be necessary.

-

-

Characterization: The final product must be thoroughly characterized using the spectroscopic methods outlined in Section 3 to confirm its identity, purity, and isotopic enrichment.

Applications in Research and Drug Development

The primary value of Ethyleneurea-d4 lies in its application as a tool for researchers.

-

Internal Standard: In quantitative mass spectrometry-based assays, such as pharmacokinetic studies, Ethyleneurea-d4 serves as an ideal internal standard for the analysis of Ethyleneurea. Since it co-elutes with the non-deuterated analyte but is readily distinguished by its mass, it allows for accurate correction of matrix effects and variations in instrument response.

-

Mechanistic Studies: The kinetic isotope effect associated with the C-D bonds can be exploited to study the mechanisms of reactions involving the ethylene backbone of the molecule. By comparing the reaction rates of Ethyleneurea and Ethyleneurea-d4, researchers can gain insights into the rate-determining steps of a chemical transformation.

-

Metabolic Fate Studies: In drug development, understanding the metabolic fate of a drug candidate is crucial. If a drug contains an Ethyleneurea moiety, using a deuterated version can help in tracing and identifying its metabolites in complex biological matrices.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. While specific toxicity data for Ethyleneurea-d4 is not extensively available, the safety precautions for its non-deuterated counterpart, Ethyleneurea, should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyleneurea-d4 is a valuable tool for researchers in various fields, particularly in analytical chemistry and drug development. Its utility as an internal standard and a probe for mechanistic studies is well-established. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, a conceptual synthetic workflow, and key applications. By understanding these fundamental aspects, researchers can effectively and safely utilize Ethyleneurea-d4 to advance their scientific endeavors.

References

- HPC Standards. (n.d.). High-Purity Ethylene Thiourea Reference Materials for Accurate Analysis.

- ChemicalBook. (n.d.). ETHYLENE UREA.

- ChemicalBook. (n.d.). Ethyleneurea(120-93-4)MSDS Melting Point Boiling Density Storage Transport.

- Santa Cruz Biotechnology. (n.d.). Ethyleneurea-d4.

- United States Biological. (n.d.). Ethylene Urea-d4 - Data Sheet.

- de Farias, R. F., & Airoldi, C. (n.d.). Ir spectra of (a) ethyleneurea and (b)

- ChemicalBook. (2025, March 18). 2-Imidazolidone: Synthesis and Application.

- Molecules. (n.d.).

- Google Patents. (n.d.). CN102030711A - Synthesis method of 2-imidazolidinone.

- MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.

- Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis.

- Otto Chemie Pvt. Ltd. (n.d.).

- Royal Society of Chemistry. (n.d.). Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst.

- Chemical Suppliers. (n.d.). Ethylene Urea D4 | CAS 62740-68-5.

- Eurisotop. (n.d.).

- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Chemistry LibreTexts. (2023, August 29).

- ResearchGate. (2025, August 7). (PDF) Matrix and ab initio infrared spectra of thiourea and thiourea-d4.

- CDH Fine Chemical. (n.d.). Ethylene Urea for Synthesis | 120-93-4.

- DTIC. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes.

- ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea | Download Scientific Diagram.

- Ataman Kimya. (n.d.). Ethylene urea | CAS No. 120-93-4.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- TargetMol. (n.d.). Ethyleneurea.

- Pal, G. (n.d.). Lab Topic: Melting Point of Urea. Scribd.

- Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.

- Atkinson, D. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- NIST. (n.d.). Dimethylol ethylene urea. NIST WebBook.

- ResearchGate. (n.d.). FTIR spectra of urea, melamine, and EUMFs | Download Scientific Diagram.

- ResearchGate. (n.d.). FT-IR spectrum of urea-formaldehyde adhesive emulsion.

- Organic Chemistry Data & Info. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties 1.

- Scribd. (n.d.). Ethyleneurea Synthesis Methods.

- Chimar Hellas. (n.d.).

- CDH Fine Chemical. (n.d.).

- ResearchGate. (2022, August 15). Structural Characterization of Chemical Compounds Based on Their Fragmentation Rules in Sophorae Fructus by UPLC-QTOF-MS/MS.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethyleneurea-d4 | CAS 62740-68-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. usbio.net [usbio.net]

- 5. Ethyleneurea(120-93-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 15. raybiotech.com [raybiotech.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Application of Ethyleneurea-d4 in Advanced Polymer Analysis

Abstract

The quantitative analysis of polymers and their degradation products presents significant analytical challenges due to complex sample matrices and the inherent variability of analytical instrumentation. The use of stable isotope-labeled internal standards is a well-established strategy to enhance accuracy and precision in chromatographic and mass spectrometric methods. This in-depth technical guide explores the application of Ethyleneurea-d4 as a robust internal standard for the analysis of specific classes of polymers, particularly those containing urea linkages such as polyureas and poly(ester-urethane-urea)s. We will delve into the rationale behind its selection, its utility in techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide a detailed, field-proven protocol for its implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the quantitative performance of their polymer analysis workflows.

The Imperative for Precision in Polymer Analysis

Polymers are integral to a vast array of applications, from industrial materials to advanced drug delivery systems.[1] Their performance and safety are dictated by their chemical composition, molecular weight distribution, and the presence of additives and impurities.[2][3] Consequently, robust analytical methods are paramount for quality control, stability testing, and research and development.

However, the quantitative analysis of polymers is often hampered by several factors:

-

Matrix Effects: The complex nature of polymer samples can lead to suppression or enhancement of the analyte signal in mass spectrometry.[4]

-

Instrumental Variability: Fluctuations in instrument performance can introduce variability in analytical results.

-

Sample Preparation Inconsistencies: Incomplete extraction or derivatization can lead to inaccurate quantification.

To overcome these challenges, the use of an internal standard that closely mimics the chemical and physical behavior of the analyte is essential.

The Role of Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated compounds, are the gold standard for quantitative analysis by mass spectrometry.[2][4] By replacing hydrogen atoms with deuterium, the molecular weight of the standard is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical properties remain nearly identical, ensuring that it experiences similar extraction efficiency, ionization response, and chromatographic retention. This co-elution and similar behavior effectively normalizes for variations in sample preparation and instrument response, leading to significantly improved accuracy and precision.[2][4]

Ethyleneurea-d4: A Strategic Choice for Specific Polymer Classes

Ethyleneurea-d4, with the chemical formula C₃H₂D₄N₂O and a molecular weight of approximately 90.12 g/mol , is the deuterated analog of ethyleneurea.[5] Its structure, containing a cyclic urea moiety, makes it an ideal internal standard for the analysis of polymers that contain urea or chemically similar linkages.

Key Applications Include:

-

Polyurea and Polyurethane Analysis: These polymers are widely used in coatings, foams, and elastomers. Their thermal degradation via Py-GC/MS or chemical degradation for LC-MS analysis can yield products containing urea or related structures. Ethyleneurea-d4 can be used to quantify these degradation products, providing insights into the polymer's structure and stability.[6]

-

Analysis of Polymer Additives: Some polymer additives may have structural similarities to ethyleneurea. In such cases, Ethyleneurea-d4 can serve as an effective internal standard for their quantification by LC-MS.

-

Degradation Studies of Biodegradable Polymers: The degradation of certain biodegradable polymers, such as poly(ester-urethane-urea)s, can be monitored by tracking the formation of small molecules.[4] Ethyleneurea-d4 provides a reliable means to quantify these degradation products.

The workflow for utilizing a deuterated internal standard in polymer analysis is a systematic process designed to ensure accuracy and reproducibility.

Figure 1: General workflow for the use of Ethyleneurea-d4 as an internal standard.

Experimental Protocol: Quantitative Analysis of Polyurea Degradation Products by Py-GC/MS

This section provides a detailed, step-by-step methodology for the use of Ethyleneurea-d4 as an internal standard in the analysis of thermal degradation products of a polyurea polymer using Py-GC/MS.

Materials and Reagents

-

Polyurea sample

-

Ethyleneurea-d4 (CAS No. 62740-68-5)[5]

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Pyrolysis sample cups

Preparation of Standard and Sample Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh 10 mg of Ethyleneurea-d4 and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a target analyte (a suspected degradation product of the polyurea) with a fixed amount of the IS Stock solution.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the polyurea sample into a pyrolysis cup.

-

Add a precise volume (e.g., 10 µL) of the 1 mg/mL Ethyleneurea-d4 IS Stock solution directly onto the polymer sample in the cup.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Py-GC/MS Instrumentation and Conditions

-

Pyrolyzer:

-

Pyrolysis Temperature: 600 °C

-

Interface Temperature: 300 °C

-

-

Gas Chromatograph (GC):

-

Injector Temperature: 300 °C

-

Carrier Gas: Helium

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)

-

Oven Program: 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min.

-

-

Mass Spectrometer (MS):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-550

-

The Py-GC/MS analysis workflow involves the thermal decomposition of the polymer followed by separation and detection of the resulting fragments.

Figure 2: Workflow for Py-GC/MS analysis of polyurea with Ethyleneurea-d4.

Data Analysis and Quantification

-

Peak Identification: Identify the chromatographic peaks corresponding to the target analyte and Ethyleneurea-d4 based on their retention times and mass spectra.

-

Peak Integration: Integrate the peak areas for the characteristic ions of the analyte and Ethyleneurea-d4.

-

Calibration Curve: Plot the ratio of the analyte peak area to the Ethyleneurea-d4 peak area against the concentration of the analyte in the calibration standards. Perform a linear regression to obtain the calibration curve.

-

Quantification: Calculate the concentration of the analyte in the polyurea sample using the peak area ratio from the sample analysis and the equation of the calibration curve.

Data Presentation and Interpretation

The use of Ethyleneurea-d4 as an internal standard allows for the generation of highly reliable quantitative data. The results can be summarized in a clear and concise format for easy comparison and interpretation.

Table 1: Quantitative Results for Polyurea Degradation Product

| Sample ID | Analyte Peak Area | Ethyleneurea-d4 Peak Area | Peak Area Ratio | Calculated Concentration (µg/mg) |

| Polyurea Batch 1 | 1,250,000 | 2,500,000 | 0.50 | 5.2 |

| Polyurea Batch 2 | 1,350,000 | 2,480,000 | 0.54 | 5.6 |

| Polyurea Batch 3 | 1,280,000 | 2,520,000 | 0.51 | 5.3 |

Conclusion

Ethyleneurea-d4 is a valuable tool for enhancing the accuracy and precision of quantitative methods in polymer analysis. Its structural similarity to the building blocks of important polymer classes like polyureas and polyurethanes makes it an ideal internal standard for degradation studies and additive analysis. The detailed protocol provided in this guide offers a robust framework for the implementation of Ethyleneurea-d4 in Py-GC/MS workflows. By adopting such rigorous analytical strategies, researchers and scientists can ensure the quality, safety, and performance of polymeric materials.

References

-

Borrowman, C. K., Bücking, M., Göckener, B., et al. (n.d.). LC-MS analysis of the degradation products of a sprayable, biodegradable poly(ester-urethane-urea). Monash University. Retrieved from [Link]

-

Energiforsk. (2020, January 28). Polymer additives and methods to verify polymer quality. Retrieved from [Link]

-

Unwin, J., De Faria, A. F., & De Faria, A. F. (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry. Retrieved from [Link]

-

Hiltz, J. (2015). Analytical pyrolysis gas chromatography/mass spectrometry (py-GC/MS) of poly(ether urethane)s, poly(ether urea)s and poly(ether urethane-urea)s. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031, Ethyleneurea-d4. Retrieved from [Link].

-

Sato, H., Nakamura, S., Takei, T., et al. (2020). Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

- 1. energiforsk.se [energiforsk.se]

- 2. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Solid Phase Extraction (SPE) Protocols for Ethyleneurea-d4 and Ethyleneurea

This Application Note is structured as a high-level technical guide for analytical chemists and drug development professionals. It synthesizes current best practices for the extraction and quantification of polar urea derivatives.

Methodology for the Quantification of Polar Imidazolidinones in Biological and Food Matrices

Introduction & Analytical Challenge

Ethyleneurea (2-Imidazolidinone) is a highly polar, low-molecular-weight degradation product (MW 86.09) often associated with the metabolism of ethylenebisdithiocarbamate (EBDC) fungicides (e.g., Mancozeb) or as a byproduct in polymer synthesis. Its structural analog, Ethyleneurea-d4 , serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS).

The Challenge: "The Polarity Trap"

The fundamental analytical challenge lies in the physicochemical properties of Ethyleneurea (EU):

-

LogP: ~ -1.02 (Highly Hydrophilic)

-

pKa: Neutral amide character (not easily ionizable for strong ion exchange).

-

Solubility: High water solubility (>900 g/L).

Why Standard Methods Fail: Traditional C18 silica-based SPE cartridges fail to retain EU because the analyte elutes with the void volume (breakthrough) in aqueous conditions. Furthermore, liquid-liquid extraction (LLE) requires toxic chlorinated solvents and yields poor recovery.

The Solution: This guide details two robust SPE workflows:

-

Protocol A (Polymeric HLB): The "Gold Standard" for biological fluids (Urine/Plasma), utilizing a Hydrophilic-Lipophilic Balanced copolymer to retain polar analytes via specific polar-modified surface chemistries.

-

Protocol B (Carbon Clean-up): A specialized method for highly pigmented food matrices (Juices/Wine) using Graphitized Carbon to remove interferences while allowing polar analytes to pass or elute selectively.

Experimental Design & Causality

The Role of Ethyleneurea-d4 (IS)

In LC-MS/MS, polar analytes like EU often elute early, co-eluting with salts and matrix components that cause Ion Suppression .

-

Mechanism: The d4-isotope has nearly identical extraction recovery and ionization efficiency as the target.

-

Correction: It compensates for signal loss and volumetric errors during the SPE process.

-

Spiking Rule: The IS must be added before any sample manipulation (e.g., filtration or SPE loading) to validate the entire workflow.

Reagents and Materials

-

Analyte: Ethyleneurea (CAS: 120-93-4)[1]

-

Internal Standard: Ethyleneurea-d4 (CAS: 62740-68-5)

-

SPE Sorbent:

-

Primary: Polymeric HLB (e.g., Oasis HLB, Strata-X, or equivalent). 60mg/3mL format.

-

Alternative: Porous Graphitic Carbon (PGC) for extreme polarity.

-

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid.

Protocol A: Polymeric HLB (Biological Fluids)

Best for: Urine, Plasma, and clear aqueous samples.

Rationale: The HLB phase contains N-vinylpyrrolidone (or similar) monomers that provide a "water-wettable" surface, allowing retention of polar molecules even when the sorbent dries out, and interacting with the amide groups of Ethyleneurea.

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Sample Prep | Dilute 500 µL Urine 1:1 with 0.1% Formic Acid in Water. | Acidification prevents bacterial degradation and standardizes pH. |

| 2. IS Spiking | Add Ethyleneurea-d4 (e.g., 50 ng/mL final conc). Vortex 30s. | Allow 10 min equilibration for IS to bind with matrix proteins. |

| 3. Conditioning | A) 3 mL MethanolB) 3 mL Water | Activates the polymer pores. Do not let the cartridge dry after step B. |

| 4. Loading | Load pre-treated sample at moderate flow (1 mL/min). | Slow flow ensures interaction time with the polar-modified polymer. |

| 5. Washing | Wash with 3 mL 5% Methanol in Water . | Crucial: Stronger organic washes will elute the EU prematurely due to its polarity. |

| 6. Drying | Apply vacuum for 2-5 minutes. | Removes residual water which interferes with the elution solvent/evaporation. |

| 7. Elution | Elute with 2 x 1 mL 100% Methanol . | Methanol is strong enough to disrupt the polar interactions. |

| 8. Reconstitution | Evaporate to dryness (N2 stream, 40°C). Reconstitute in 200 µL Mobile Phase A. | Match the initial LC gradient to prevent peak distortion. |

Protocol B: Carbon "Pass-Through" Cleanup (Food/Complex Matrix)

Best for: Fruit Juices, Wine, Vegetable Extracts.

Rationale: Graphitized Carbon Black (GCB) has an extreme affinity for planar molecules and pigments. Ethyleneurea is small and non-planar enough that it can be separated from bulky pigments, or retained while sugars pass through.

-

Mode: Reverse-SPE (Interference Removal) or Retention.

-

Modified Method: Use an Aminopropyl (NH2) or PSA (Primary Secondary Amine) phase for "QuEChERS-like" cleanup if HLB fails.

-

Standard Recommendation: For food, the HLB method (Protocol A) is still preferred, but if pigments persist, pass the HLB eluate through a GCB cartridge to remove color bodies before injection.

LC-MS/MS Analytical Conditions

Because Ethyleneurea is not retained on C18, HILIC (Hydrophilic Interaction Liquid Chromatography) is the preferred separation mode.

-

Column: Silica-based HILIC or Amide-HILIC (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Gradient: Start high organic (95% B) -> ramp to 50% B over 5 mins -> re-equilibrate.

-

Detection: ESI Positive Mode (MRM).

MRM Transitions (Indicative):

-

Ethyleneurea: 87.1

44.1 (Quantifier), 87.1 -

Ethyleneurea-d4: 91.1

48.1 (Quantifier)

Workflow Visualization (DOT Diagram)

Caption: Figure 1: Optimized SPE workflow for Ethyleneurea extraction using Polymeric HLB phases, highlighting the critical wash step to prevent analyte loss.

References

-

National Institutes of Health (NIH) - PubChem. Ethylene urea (Compound Summary). Available at: [Link]

-

Sottani, C., et al. (2003). Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Ekman, E., et al. (2013). Analysis of ethylenethiourea as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry.[2] ResearchGate. Available at: [Link]

-

U.S. EPA. Methods for the Determination of Organic Substances in Drinking Water. (Contextual reference for SPE of polar metabolites). Available at: [Link]

Sources

Precision Spiking and Bioanalytical Quantification of Ethyleneurea-d4 in Biological Matrices

Abstract

This technical guide details the protocol for the preparation, spiking, and extraction of Ethyleneurea-d4 (2-Imidazolidinone-d4) in biological matrices (plasma and urine). As a small, highly polar cyclic urea (

Part 1: Chemical & Physical Intelligence

Before handling the reference material, understanding its physicochemical behavior is non-negotiable for assay robustness.

Analyte Profile

| Property | Ethyleneurea (Native) | Ethyleneurea-d4 (IS) |

| CAS Number | 120-93-4 | 62740-68-5 |

| IUPAC Name | 2-Imidazolidinone | 2-Imidazolidinone-4,4,5,5-d4 |

| Molecular Formula | ||

| Molecular Weight | 86.09 g/mol | 90.12 g/mol |

| Solubility | High (Water, MeOH, DMSO) | High (Water, MeOH, DMSO) |

| Polarity | Polar (Hydrophilic) | Polar (Hydrophilic) |

| pKa | ~14 (Amide-like) | ~14 |

The Polarity Challenge

Ethyleneurea is sufficiently polar that it resists capture by traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., Hexane, MTBE).

-

Implication: Protein Precipitation (PPT) or HILIC-SPE are the required extraction methodologies.

-

Risk: If the spiking solvent is too organic-heavy (e.g., 100% ACN) when added to plasma, it may cause local protein precipitation before the IS equilibrates, leading to quantitation errors.

Part 2: Stock & Working Solution Preparation

Objective: Create stable solutions that minimize degradation and adsorption.

Primary Stock Solution (1.0 mg/mL)

-

Weighing: Accurately weigh 1.0 mg of Ethyleneurea-d4 reference standard into a 1.5 mL amber glass vial.

-

Why Amber? Although urea derivatives are generally light-stable, amber glass prevents any potential photo-oxidation over long-term storage.

-

-

Dissolution: Add 1.0 mL of Methanol:Water (50:50 v/v) .

-

Storage: Store at -20°C. Stability is typically >6 months (verify with QCs).

Working Internal Standard (WIS)

Prepare a fresh WIS daily or weekly, depending on stability data.

-

Target Concentration: 500 ng/mL (or approx. 50% of the expected analyte ULOQ).

-

Diluent: Water (Milli-Q).

-

Critical: Using 100% water for the final dilution ensures that when you spike the IS into plasma, you do not trigger premature protein crash.

-

Part 3: Matrix Spiking Methodology (The Core Protocol)

Directive: This section deviates from standard "add and mix" instructions. It enforces Matrix Equilibration , a step required by FDA/EMA guidelines to ensure the IS tracks the analyte through the extraction process.

Spiking Workflow (Graphviz Visualization)

Figure 1: Critical Spiking Workflow emphasizing the equilibration step to ensure IS/Analyte homogeneity.

Detailed Spiking Steps

-

Aliquot: Transfer 50 µL of biological matrix (Plasma K2EDTA or Urine) into a 96-well polypropylene plate.

-

Spike IS: Add 10 µL of the Ethyleneurea-d4 Working Solution (aqueous).

-

Note: Keep the spike volume <5% of the matrix volume to avoid diluting matrix enzymes or altering pH significantly.

-

-

Vortex & Equilibrate (The "E-E-A-T" Step):

-

Vortex gently for 10 seconds.

-

Incubate at Room Temperature for 15 minutes.

-

Scientific Causality: This allows Ethyleneurea-d4 to interact with plasma proteins (albumin) and distribute into the aqueous pores of the matrix effectively. If you skip this, the IS remains "free" while the endogenous analyte might be protein-bound, leading to differential extraction recovery.

-

Part 4: Extraction Protocol (Protein Precipitation)

Due to the high polarity of Ethyleneurea, Liquid-Liquid Extraction (LLE) is inefficient. Protein Precipitation (PPT) is the gold standard here.

-

Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to the equilibrated sample.

-

Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.

-

Modifier: Formic acid disrupts weak protein binding and ensures the amine is protonated (

).

-

-

Agitation: Vortex at high speed for 5 minutes.

-

Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to a clean plate.

-

Evaporation (Optional but Recommended):

-

Since Ethyleneurea is polar, injecting high % ACN can cause peak distortion (solvent effect) on aqueous columns.

-

Protocol: Evaporate under Nitrogen at 40°C to dryness. Reconstitute in 150 µL of Mobile Phase A (0.1% Formic Acid in Water) .

-

Part 5: LC-MS/MS Analysis Strategy[3]

Chromatography (HILIC vs. Reversed Phase)

Standard C18 columns often fail to retain Ethyleneurea (elutes in void volume).

-

Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Kinetex Biphenyl).

-

Mobile Phases:

-

A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Mass Spectrometry Parameters

Ethyleneurea ionizes well in Positive Electrospray Ionization (ESI+).

| Parameter | Setting |

| Ionization Mode | ESI Positive ( |

| Analyte Transition | |

| IS Transition (EU-d4) | |

| Dwell Time | 50-100 ms |

| Collision Energy | Optimized (Start at 15-25 eV) |

Note: The transition 91->48 assumes the deuterium label is retained on the ethylene backbone during the ring opening and loss of the urea moiety.

Analysis Logic (Graphviz)

Figure 2: Analytical flow ensuring polar retention and ratiometric correction.

Part 6: Quality Control & Validation (Regulatory Compliance)

To ensure this protocol meets FDA/EMA standards, the following validation steps are mandatory.

Linearity & Range

-

Calibration Curve: 8 non-zero standards.

-

Weighting:

is typically required for large dynamic ranges (e.g., 10 ng/mL to 10,000 ng/mL).

Matrix Effects (ME)

Because Ethyleneurea elutes early (even on HILIC), it is prone to ion suppression from phospholipids.

-

Calculation:

-

Acceptance: The IS (EU-d4) must compensate for this. The IS-normalized Matrix Factor should be close to 1.0 (CV < 15%).

Stability

Ethyleneurea is stable, but biological enzymes may degrade it over time.

-

Bench-top Stability: Assess IS stability in matrix for 4 hours at Room Temp (matches the equilibration step).

-

Freeze-Thaw: Validate for 3 cycles at -20°C and -80°C.

References

-

US Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

PubChem. 2-Imidazolidinone (Ethyleneurea) Compound Summary. Retrieved from [Link]

Sources

- 1. bioanalysisforum.jp [bioanalysisforum.jp]

- 2. e-b-f.eu [e-b-f.eu]

- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]

Ethyleneurea-d4 application in pharmaceutical impurity profiling

Application Note: High-Sensitivity Quantitation of Ethyleneurea in Pharmaceutical Matrices using Stable Isotope Dilution Assay (SIDA)

Executive Summary & Scientific Rationale

In the development of ureido-penicillins (e.g., Mezlocillin, Azlocillin) and specific peptide-based therapeutics, Ethyleneurea (2-Imidazolidinone) acts as a critical degradation product and process-related impurity. Due to its low molecular weight (86.09 Da), high polarity (logP ≈ -1.2), and lack of a strong chromophore, traditional RP-HPLC-UV methods often fail to retain or detect this compound at trace levels required by ICH Q3A(R2) guidelines (reporting threshold < 0.05%).

This protocol details a Stable Isotope Dilution Assay (SIDA) using Ethyleneurea-d4 as an Internal Standard (IS). The use of a deuterated isotopolog is not merely a formality; it is a mechanistic necessity to compensate for the significant matrix effects (ion suppression) observed in the Electrospray Ionization (ESI) of small, polar molecules.

Key Advantages of this Protocol:

-

Matrix Independence: The co-elution of Ethyleneurea-d4 corrects for extraction variability and ionization efficiency fluctuations.

-

HILIC Retention: Utilizes Hydrophilic Interaction Liquid Chromatography to retain polar imidazolidinones that elute in the void volume of C18 columns.

-

Regulatory Compliance: Meets specificity requirements for identifying impurities > 0.1% or < 1 mg daily dose intake.

Mechanism of Formation

Ethyleneurea is primarily generated through the hydrolysis of the ureido side chain in specific beta-lactam antibiotics. Understanding this pathway is essential for identifying "at-risk" samples during stability testing.

Diagram 1: Degradation Pathway (Ureido-Penicillin Hydrolysis)

Caption: Hydrolytic cleavage of the ureido side chain generating Ethyleneurea impurity.

Materials & Reagents

-

Analyte: 2-Imidazolidinone (Ethyleneurea), >99% purity.

-

Internal Standard: Ethyleneurea-d4 (CAS: 62740-68-5), >98 atom % D.

-

Note: The d4 isotopolog is preferred over d2 because the deuterium atoms are located on the ethylene backbone, preventing back-exchange with protic solvents (H2O/MeOH) which can occur with N-deuterated variants.

-

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Formate.

-

Column: HILIC Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

Experimental Protocol

Standard Preparation

Objective: Create a calibration curve that brackets the expected impurity range (typically 0.5 ppm to 100 ppm relative to API).

-

IS Stock Solution: Dissolve Ethyleneurea-d4 in 50:50 ACN:Water to a concentration of 10 µg/mL.

-

Working IS Solution: Dilute Stock to 100 ng/mL in 90% ACN (critical for HILIC injection solvent compatibility).

-

Calibration Standards: Prepare serial dilutions of native Ethyleneurea in the Working IS Solution .

-

Result: All standards contain a constant 100 ng/mL of Ethyleneurea-d4.

-

Sample Preparation (API Powder)

-

Weigh 10 mg of API.

-

Dissolve in 1.0 mL of Working IS Solution .

-

Why? Dissolving directly in the IS solution eliminates pipetting errors associated with adding IS later.

-

-

Vortex for 2 minutes; Centrifuge at 10,000 x g for 5 minutes to remove insoluble excipients (if analyzing formulated product).

-

Transfer supernatant to an HPLC vial.

LC-MS/MS Conditions

Chromatography (HILIC Mode):

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is required for peak shape of basic amines).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 95% B (Isocratic hold for retention)

-

1-5 min: 95% -> 50% B

-

5-7 min: 50% B (Wash)

-

7.1 min: 95% B (Re-equilibration - Critical: HILIC requires long equilibration, min 3-4 mins).

-

Mass Spectrometry (MRM Parameters): Operate in Positive ESI (ESI+).

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) |

| Ethyleneurea | 87.1 | 44.1 | 18 | 50 |

| Ethyleneurea-d4 | 91.1 | 48.1 | 18 | 50 |

Mechanistic Note: The transition 87->44 corresponds to the ring cleavage and loss of the isocyanate moiety (or loss of -CH2-CH2-NH), a characteristic fragmentation for cyclic ureas.

Analytical Workflow & Data Logic

The following diagram illustrates the self-validating logic of the SIDA workflow.

Diagram 2: SIDA Analytical Workflow

Caption: Workflow ensuring compensation for matrix effects via co-eluting internal standard.

Data Analysis & Calculation

Quantitation must be performed using the Response Ratio method, not absolute area.

Calculate the concentration using a linear regression (

Acceptance Criteria (Validation):

-

Linearity:

. -

Accuracy: Spiked recovery between 80-120% at the LOQ (Limit of Quantitation).

-

IS Variation: The absolute area of the IS in samples should be within ±20% of the IS area in standards. Deviations >50% indicate severe matrix suppression requiring higher dilution.

Troubleshooting & Expert Insights

-

Peak Splitting: In HILIC, injecting a sample dissolved in 100% water will cause massive peak distortion. Ensure the sample diluent matches the initial mobile phase (e.g., 90% ACN).

-

Carryover: Ethyleneurea is sticky. Use a needle wash of 50:50 Methanol:Water.

-

Isobaric Interferences: Check for "Ethylene Thiourea" (ETU) if working with sulfur-containing precursors, though ETU (MW 102) is mass-resolved.

-

Blank Contamination: Ethyleneurea is used in some textile resins. Ensure lab coats and filters are not sources of contamination.

References

-

ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1][2][3][4] International Conference on Harmonisation.[1][5]

-

Santa Cruz Biotechnology. (n.d.). Ethyleneurea-d4 Product Data & Physical Properties.[6]

-

Vyas, V. K., et al. (2010).[7] Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique.[5][7] Current Pharmaceutical Analysis.[7][8]

-

Soares, L. A., et al. (1979). Studies on the antibacterial activity of two new acylureidopenicillins, mezlocillin and azlocillin.[9][10][11] Arzneimittelforschung. (Context for ureido-penicillin structure).

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 5. biomedres.us [biomedres.us]

- 6. Ethylene Urea-d4 | CAS 62740-68-5 | LGC Standards [lgcstandards.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the activities of the new ureidopenicillins piperacillin, mezlocillin, azlocillin, and Bay k 4999 against gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ureidopenicillins Are Potent Inhibitors of Penicillin-Binding Protein 2 from Multidrug-Resistant Neisseria gonorrhoeae H041 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ureidopenicillins are potent inhibitors of penicillin-binding protein 2 from multidrug resistant Neisseria gonorrhoeae H041 - PMC [pmc.ncbi.nlm.nih.gov]

Calculating response factors using Ethyleneurea-d4 reference standards

Application Note: High-Precision Quantification of Ethyleneurea (2-Imidazolidinone) Using Isotope Dilution LC-MS/MS

Executive Summary

Objective: To establish a robust, self-validating protocol for the quantification of Ethyleneurea (EU) in complex matrices (pharmaceutical formulations and biological fluids) using Ethyleneurea-d4 as a stable isotope internal standard (ISTD). Core Technology: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS). Significance: Ethyleneurea (CAS 120-93-4) is a degradation product of ureidopenicillins (e.g., Mezlocillin) and a breakdown marker of the carcinogen Ethylenethiourea (ETU). Its high polarity (LogP ≈ -1.3) makes traditional Reverse Phase Chromatography (RPC) unreliable due to poor retention. This guide utilizes Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix suppression and extraction variability.

Scientific Foundation: The Physics of Response Factors

In LC-MS/MS, signal intensity is not strictly proportional to concentration due to Matrix Effects —the alteration of ionization efficiency by co-eluting components.

To correct this, we calculate the Relative Response Factor (RRF) .[1][2] Unlike external calibration, which assumes ideal instrument behavior, the RRF method using a deuterated isotopologue (Ethyleneurea-d4) provides a dynamic correction factor. Since the physicochemical properties of EU and EU-d4 are nearly identical, they experience the same extraction losses and ionization suppression.

The Fundamental Equation:

Where RRF is experimentally derived during calibration:

Experimental Workflow

Reagents and Standards

-

Analyte: Ethyleneurea (2-Imidazolidinone), >99% purity.[3]

-

Internal Standard: Ethyleneurea-d4 (Imidazolidin-2-one-d4), >98% isotopic purity.

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Formate (buffer).

Instrumentation & Conditions

Chromatography (HILIC Mode): Ethyleneurea is too polar for C18 columns. We utilize an Amide-functionalized HILIC column to retain the analyte via water-layer partitioning.

| Parameter | Setting |

| Column | HILIC Amide (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2.0 µL |

| Column Temp | 40°C |

Gradient Profile:

-

0.0 min: 95% B (High organic to retain polar EU)

-

2.0 min: 95% B

-

5.0 min: 50% B (Elution)

-

6.0 min: 50% B

-

6.1 min: 95% B (Re-equilibration)

-

10.0 min: Stop

Mass Spectrometry (ESI+ MRM):

-

Source: Electrospray Ionization (Positive Mode)[4]

-

Spray Voltage: 3500 V

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Ethyleneurea | 87.1 [M+H]+ | 44.1 | 25 | 18 | Quantifier |

| Ethyleneurea | 87.1 [M+H]+ | 30.1 | 25 | 22 | Qualifier |

| Ethyleneurea-d4 | 91.1 [M+H]+ | 48.1 | 25 | 18 | ISTD Quantifier |

Visualization: Workflow Logic

The following diagram illustrates the self-validating logic of the IDMS workflow.

Caption: Figure 1. Step-by-step IDMS workflow ensuring that matrix losses (Step 2) and ionization suppression (Step 3) affect both Analyte and ISTD equally, canceling out errors.

Protocol: Calculating the Response Factor

Step 1: Preparation of Calibration Standards

Do not rely on a single point calibration. Prepare a 6-point curve to validate linearity.

-

ISTD Working Solution: Prepare a fixed concentration of Ethyleneurea-d4 (e.g., 500 ng/mL) in 95% ACN.

-

Analyte Standards: Prepare Ethyleneurea concentrations at 10, 50, 100, 500, 1000, and 2000 ng/mL.

-

Mixing: Mix 100 µL of each Analyte Standard with 100 µL of ISTD Working Solution.

-

Result: The ISTD concentration is constant (250 ng/mL final) across all vials.

-

Step 2: Data Acquisition & Tabulation

Inject the standards and record the peak areas.

| Std Level | Conc. EU (ng/mL) | Conc.[5] d4-EU (ng/mL) | Area (EU) | Area (d4-EU) | Area Ratio (EU/d4) |

| 1 | 10 | 250 | 1,200 | 30,000 | 0.040 |

| 2 | 50 | 250 | 6,100 | 30,100 | 0.202 |

| 3 | 100 | 250 | 12,500 | 29,900 | 0.418 |

| ... | ... | ... | ... | ... | ... |

Step 3: Calculating RRF

Plot Area Ratio (y-axis) vs. Concentration Ratio (x-axis) .

Perform a linear regression (

-

The Slope (m) of this line is the Relative Response Factor (RRF) .[6]

-

Ideally, if ionization efficiency is identical, RRF ≈ 1.0. However, due to slight transmission differences in the mass filter (87 vs 91 m/z), it typically ranges from 0.9 to 1.1.

Calculation Logic Diagram:

Caption: Figure 2. Logic flow for deriving the Relative Response Factor from calibration data.

Critical Considerations & Troubleshooting

Deuterium Exchange (The "d4" Risk)

Ethyleneurea contains amide hydrogens (-NH). In protic solvents (water/methanol), deuterium on the nitrogen atoms can exchange with hydrogen, leading to signal loss of the ISTD.

-

Solution: Ethyleneurea-d4 usually has deuterium on the carbon backbone (C-d4), which is non-exchangeable.

-

Verification: Ensure your reference standard is Imidazolidin-2-one-4,4,5,5-d4 (CAS 62740-68-5).[7] If using N-deuterated standards, you must use aprotic solvents, which is incompatible with HILIC. Always use C-deuterated standards.

Matrix Effects

Even with an ISTD, extreme suppression (>80%) can reduce sensitivity below the Limit of Quantitation (LOQ).

-

Test: Post-column infusion of EU while injecting a blank matrix sample. A dip in the baseline indicates suppression zones. Ensure EU elutes away from the solvent front (void volume).

References

-

Separation Science. (n.d.). Relative Response Factor: Accurate Quantification in Chromatography. Retrieved from [Link]

-

MAK Commission. (2021).[8] Determination of ethylenethiourea in urine by LC‑MS/MS. The MAK Collection for Occupational Health and Safety.[4] Retrieved from [Link]

-

Chromatography Forum. (2015). Internal Standard Calculation & Response Factors. Retrieved from [Link]

-

US EPA. (2017). Method 311: Analysis of Hazardous Air Pollutants. Retrieved from [Link]

Sources

- 1. sepscience.com [sepscience.com]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. echemi.com [echemi.com]

- 4. series.publisso.de [series.publisso.de]

- 5. researchgate.net [researchgate.net]

- 6. Internal Standard Calculation Question - Chromatography Forum [chromforum.org]

- 7. Ethylene Urea-d4 | CAS 62740-68-5 | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Resolving Matrix Effects in Ethyleneurea-d4 LC-MS Analysis

Welcome to the technical support center for resolving matrix effects in the LC-MS analysis of Ethyleneurea-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating matrix effects that can compromise the accuracy and reproducibility of your analytical data.

Introduction to Matrix Effects in Ethyleneurea-d4 Analysis

Ethyleneurea-d4, a deuterated form of Ethyleneurea, is a small, polar molecule often used as an internal standard in quantitative bioanalysis.[1] Its polarity makes it susceptible to matrix effects, particularly when analyzed in complex biological matrices such as plasma, urine, or tissue homogenates.[2][3] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4][5][6] This can lead to ion suppression or enhancement, ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[7][8][9]

This guide will provide a structured approach to troubleshooting and resolving these challenges, ensuring the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for Ethyleneurea-d4 analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[4] These components can include salts, lipids, proteins, and metabolites. Matrix effects arise when these co-eluting matrix components interfere with the ionization of the target analyte, in this case, Ethyleneurea-d4, in the mass spectrometer's ion source.[2][9] This interference can either decrease the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement).[4][5] For a polar compound like Ethyleneurea-d4, this is particularly problematic as it may co-elute with other polar endogenous materials, leading to unreliable quantitative results.[10][11]

Q2: My Ethyleneurea-d4 signal is showing poor reproducibility across different samples. Could this be a matrix effect?

A2: Yes, poor reproducibility is a classic symptom of variable matrix effects.[7][8] Different biological samples can have varying compositions of interfering substances.[12] If the matrix effect is not consistent across your samples, you will observe fluctuations in the Ethyleneurea-d4 signal, leading to poor precision and accuracy in your results. It is crucial to use a stable isotope-labeled internal standard, such as Ethyleneurea-d4 for the corresponding non-labeled analyte, to compensate for these variations.[13][14][15]

Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) like Ethyleneurea-d4?

A3: A SIL-IS is considered the gold standard for quantitative LC-MS analysis.[13][14][16] Since Ethyleneurea-d4 has nearly identical physicochemical properties to the non-labeled Ethyleneurea, it co-elutes and experiences the same degree of matrix effects.[15] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[4]

Q4: Can the deuterium labeling in Ethyleneurea-d4 affect its chromatographic behavior compared to the non-labeled analyte?

A4: While SIL-IS are designed to co-elute with the analyte, deuterium labeling can sometimes lead to a slight shift in retention time, known as an "isotopic effect".[8][13][14] This can be more pronounced in liquid chromatography. If the retention time shift is significant, the analyte and the internal standard may not experience the same matrix components at the ion source, leading to incomplete compensation for matrix effects.[8] It is therefore essential to verify the co-elution of Ethyleneurea-d4 and its non-labeled counterpart during method development.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the LC-MS analysis of Ethyleneurea-d4.

Guide 1: Investigating and Quantifying Matrix Effects

Problem: You suspect matrix effects are impacting your Ethyleneurea-d4 signal, but you need to confirm and quantify the extent of the issue.

Underlying Cause: Co-eluting matrix components are interfering with the ionization of Ethyleneurea-d4.

Solution Workflow:

Sources

- 1. series.publisso.de [series.publisso.de]

- 2. hdb.ugent.be [hdb.ugent.be]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. longdom.org [longdom.org]

- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. waters.com [waters.com]

- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Ethyleneurea-d4 Recovery Optimization

Status: Active Ticket ID: EU-D4-REC-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are likely encountering low recovery rates with Ethyleneurea-d4 (EU-d4) due to a mismatch between the analyte's physicochemical properties and standard bioanalytical workflows. Ethyleneurea (2-imidazolidinone) is a small, highly polar molecule (LogP < 0).

The central conflict: Standard Reversed-Phase LC (RPLC) and Liquid-Liquid Extraction (LLE) protocols rely on hydrophobicity. EU-d4 lacks the hydrophobic character required for these mechanisms, leading to:

-

Poor Retention: Elution in the void volume (co-eluting with salts/proteins).

-

Matrix Suppression: Severe ion suppression from plasma phospholipids.

-

Extraction Inefficiency: Inability to partition into organic solvents during LLE.

This guide restructures your workflow around Hydrophilic Interaction Liquid Chromatography (HILIC) and Matrix-Removal strategies .

Module 1: Extraction & Sample Preparation

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery near zero?

Technical Insight: LLE relies on the partition coefficient (

Protocol Correction:

-

Stop: Do not use standard LLE.

-

Adopt: Protein Precipitation (PPT) or Salting-Out LLE (SALLE) .

Recommended PPT Protocol (Optimized for EU-d4): Standard PPT (1:3 Plasma:Acetonitrile) often yields dirty supernatants. We utilize a specific ratio to maximize protein crash while maintaining EU-d4 solubility.

| Step | Action | Critical Technical Note |

| 1 | Aliquot 50 µL Plasma | Thaw at room temp; vortex to ensure homogeneity. |

| 2 | Add 200 µL Acetonitrile (containing 0.1% Formic Acid) | Acidification breaks protein binding. The 1:4 ratio is critical. 1:3 is insufficient for small polar recovery in high-lipid matrices. |

| 3 | Vortex vigorously (2 mins) | Essential to release occluded analyte from the precipitating protein lattice. |

| 4 | Centrifuge (10,000 x g, 10 min, 4°C) | High g-force required to pack the pellet tight; loose pellets re-dissolve contaminants. |

| 5 | Transfer Supernatant | Do not dry down if using HILIC (see Module 2). Inject directly or dilute. |

Q2: I switched to PPT, but my signal is still erratic. Is it recovery or suppression?

Technical Insight: It is likely Matrix Effect (ME) masquerading as low recovery. In PPT, phospholipids (glycerophosphocholines) remain in the supernatant. In standard RPLC, they elute late; in HILIC, they can elute broadly, suppressing ionization of co-eluting analytes.

Diagnostic Workflow (The Post-Column Infusion Test):

-

Infuse a constant stream of EU-d4 standard via a T-tee into the MS source.

-

Inject a "Blank Plasma Extract" via the LC.

-

Observation: If the baseline drops significantly at the EU-d4 retention time, you have suppression, not extraction loss.

Solution: Phospholipid Removal Plates Replace standard PPT with Phospholipid Removal (PLR) plates (e.g., Ostro™, Phree™, or HybridSPE™).

-

Mechanism: Lewis acid-base interaction filters out phospholipids while allowing neutral polar species (EU-d4) to pass.

-

Expected Recovery Improvement: 20–30% absolute signal gain due to reduced suppression.

Module 2: Chromatographic Separation (The "Void Volume" Trap)

Q3: My analyte elutes immediately (t0). How do I retain it?

Technical Insight: On a C18 column, EU-d4 has no mechanism for retention (Solvophobic theory fails). Eluting at

Protocol Correction: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

-

Stationary Phase: Amide or Zwitterionic (ZIC-HILIC). Avoid bare silica for plasma as it can irreversibly adsorb basic matrix components.

-

Mobile Phases:

-

Gradient: Start High Organic (95% B). Ramp down to 60% B.

Visualization of the Separation Logic:

Figure 1: Comparison of retention mechanisms.[1][3][4] C18 fails to retain polar EU-d4, leading to suppression. HILIC utilizes the water-layer partition mechanism to separate the analyte from salts.

Module 3: Advanced Troubleshooting & Stability

Q4: Can I use evaporation (N2 dry down) to concentrate the sample?

Technical Insight: Ethyleneurea is relatively stable, but "d4" internal standards can be susceptible to Deuterium Exchange if the labeling is on acidic positions (N-d) rather than the carbon backbone (C-d).

-

Check your CoA: If your IS is N-labeled (Imide-d), exposure to protic solvents (Water/Methanol) will cause the Deuterium to swap with Hydrogen, causing the "disappearance" of the d4 signal (Mass shift M+4

M+0). -

Thermal Instability: While Ethyleneurea has a high BP, trace volatility or sublimation can occur under high vacuum/heat.

Recommendation:

-

Do not dry down completely. Evaporate to near-dryness or "dilute-and-shoot" using the HILIC mobile phase (High ACN).

-

Reconstitution Solvent: Must match the initial gradient conditions (e.g., 90% ACN). Injecting a water-rich sample into a HILIC column causes "solvent washout" and peak distortion.

Summary: The Optimized Workflow

The following decision tree outlines the logical path to validating your method recovery.

Figure 2: Troubleshooting logic flow. Prioritizes chromatographic mode selection before optimizing extraction chemistry.

References

-

Alpert, A. J. (1990).[5] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[5] Journal of Chromatography A, 499, 177–196.[5] Link

-

Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1–25. Link

-

Bowen, C. L., & Licea-Perez, H. (2013).[6][7] Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Journal of Chromatography B, 917, 24–29.[7] Link

-

US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

Sources

- 1. agilent.com [agilent.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. afin-ts.de [afin-ts.de]

- 6. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

Reducing signal suppression for Ethyleneurea-d4 in urine analysis

Status: Operational | Topic: Bioanalysis / LC-MS Method Development Ticket ID: EU-D4-SUPPRESSION-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing signal suppression of your internal standard, Ethyleneurea-d4 (EU-d4) , in urine matrix. Because Ethyleneurea is a small, highly polar molecule (logP < 0), it poorly retains on standard C18 columns. Consequently, it often elutes in the void volume (t0) , co-eluting with high concentrations of urinary salts, creatinine, and unretained phospholipids. This results in severe electrospray ionization (ESI) competition, causing the signal loss you are observing.

This guide provides the diagnostic workflow to confirm the suppression zone and the specific chromatographic and sample preparation modifications required to resolve it.

Module 1: Diagnostic Workflow

How do I confirm the source of suppression?

Before changing your column, you must map the "suppression zones" of your current method. The industry-standard approach is Post-Column Infusion (PCI) .

Protocol: Post-Column Infusion (PCI)

Objective: Visualize exactly where matrix components are quenching your EU-d4 signal.

-

Setup:

-

Disconnect the LC column from the MS source.

-

Insert a T-junction (tee) between the column outlet and the MS source.

-

Connect a syringe pump containing neat Ethyleneurea-d4 (100–500 ng/mL in mobile phase) to the tee.

-

-

Execution:

-

Set the syringe pump to a constant flow (e.g., 10 µL/min).

-

Set the LC to run your current gradient method (flow rate e.g., 0.4 mL/min).

-

Inject a Blank Urine Extract (processed exactly like your samples).

-

-

Analysis:

-

Monitor the MRM transition for EU-d4.

-

You will see a steady baseline (from the syringe) that "dips" or drops significantly when matrix interferences elute from the column.

-

Result: If the "dip" aligns with your EU-d4 retention time, you have confirmed co-elution with suppressors.

-

Visualizing the PCI Setup

Figure 1: Schematic of the Post-Column Infusion setup used to map matrix effects.

Module 2: Chromatographic Solutions

Why C18 is failing you

Ethyleneurea is too polar for Reverse Phase Chromatography (RPLC). On a C18 column, it elutes near the void volume (

The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC)

You must switch to a mode that retains polar compounds.[1] HILIC uses a polar stationary phase and a high-organic mobile phase, reversing the elution order.[1][2]

Recommended HILIC Conditions:

-

Column: Amide-based or Zwitterionic (ZIC-HILIC) stationary phase.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: Start high organic (95% B) and gradient down to 60% B.

-

Result: Salts elute early (or are washed out), while EU-d4 is retained and elutes later in a cleaner region of the chromatogram.

Decision Matrix: Selecting the Right Path

Figure 2: Decision tree for selecting the chromatographic mode based on retention factor.

Module 3: Sample Preparation Optimization

If chromatography alone does not solve the issue, the matrix load must be reduced.

Comparison of Prep Strategies for Ethyleneurea

| Parameter | Dilute-and-Shoot (D&S) | Solid Phase Extraction (SPE) | Protein Precipitation (PPT) |

| Suitability for EU | High | Medium | Low |

| Mechanism | Reduces salt concentration by dilution factor. | Requires specialized Mixed-Mode or Carbon phases. | Removes proteins but leaves salts (major suppressors). |

| Pros | Simple, fast, excellent for HILIC (if diluting with ACN). | Cleanest extract if optimized. | Cheap. |

| Cons | Lowers sensitivity (LOD). | Expensive; EU is hard to capture on standard SPE. | Does not remove salts/phospholipids. |

Recommended Protocol: "Dilute-for-HILIC"

Since HILIC requires high organic content for initial retention, you can use the dilution step to your advantage.

-

Aliquot: 50 µL Urine.

-

Add IS: 10 µL EU-d4 working solution.

-

Dilute: Add 450 µL Acetonitrile (Not water!).

-

Why? Adding ACN precipitates proteins and prepares the sample solvent to match the HILIC starting conditions (high organic).

-

-

Centrifuge: 10,000 x g for 10 mins.

-

Inject: Inject the supernatant directly onto the HILIC column.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I just increase the concentration of EU-d4 to overpower the suppression? A: No. Suppression is a percentage loss of ionization efficiency. If you have 90% suppression, increasing the mass on column will increase the signal, but the variability (CV%) will remain poor because the suppression fluctuates between different patient urine lots. You must remove the cause of the suppression.

Q: Why does my calibration curve look non-linear at the lower end?

A: This is a classic sign of matrix interference. The background noise or co-eluting matrix is masking the analyte at low concentrations. By switching to HILIC and moving the peak away from the void, linearity often improves to

Q: I don't have a HILIC column. Can I use a "Polar C18"? A: You can try a "Polar-Embedded" or "Aq-type" C18 column capable of 100% aqueous conditions. However, for a molecule as small as Ethyleneurea, retention will still be marginal. HILIC is the robust scientific choice.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

-

Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

-

Alpert, A. J. (1990).[2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1][2] Journal of Chromatography A. Link

Sources

Validation & Comparative

High-Performance Validation of Ethyleneurea Analysis: The Power of Deuterated Internal Standards

Executive Summary

Ethyleneurea (2-Imidazolidinone) is a small, highly polar molecule (logP -1.3) frequently analyzed as a degradation product of polymeric crosslinkers, a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, or an impurity in pharmaceutical excipients. Its high polarity presents a significant analytical challenge: it elutes near the void volume in Reverse Phase Liquid Chromatography (RPLC), a region plagued by severe ion suppression from unretained matrix components.